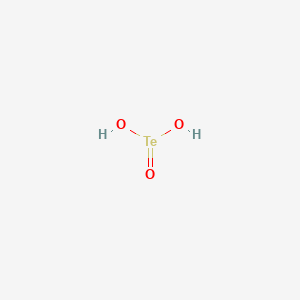
1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of different catalysts, solvents, and purification techniques to obtain the desired product on a larger scale.
Analyse Des Réactions Chimiques
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparaison Avec Des Composés Similaires
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid can be compared with other similar indole derivatives, such as:
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: This compound has a similar structure but differs in the degree of saturation of the indole ring.
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: This derivative has a methoxy group at the 6-position, which can influence its biological activity and chemical reactivity
The uniqueness of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid lies in its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
10022-82-9 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,11,15H,6H2,1H3,(H,16,17) |
Clé InChI |
PDLKWTROCOVVOE-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
SMILES isomérique |
CC1=C2C(=C3C=CC=CC3=N2)CC(N1)C(=O)O |
SMILES canonique |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
Synonymes |
1-methyl-3,4-dihydro-beta-carboline-3-carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)




![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)

